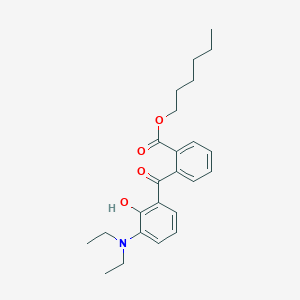

Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

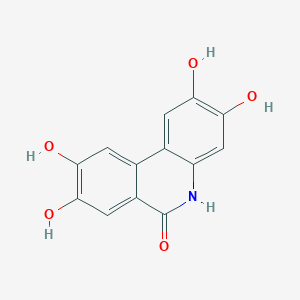

Diethylamino hydroxybenzoyl hexyl benzoate is an organic compound widely used in sunscreens to absorb ultraviolet A radiation. It is known for its excellent photostability and compatibility with other ultraviolet absorbers and cosmetic ingredients. This compound is marketed under various trade names, including Parsol DHHB by DSM and Uvinul A Plus by BASF .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylamino hydroxybenzoyl hexyl benzoate is synthesized through a multi-step process involving the esterification of hexyl benzoate with diethylamino hydroxybenzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of diethylamino hydroxybenzoyl hexyl benzoate involves large-scale esterification reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process is optimized to maximize yield and purity, often involving continuous monitoring and automated control systems.

Chemical Reactions Analysis

Types of Reactions

Diethylamino hydroxybenzoyl hexyl benzoate primarily undergoes substitution reactions due to the presence of the diethylamino group and the hydroxyl group on the benzoyl ring. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as thionyl chloride or phosphorus tribromide. These reactions typically occur under mild conditions with temperatures ranging from 0-25°C.

Esterification: This reaction involves alcohols and carboxylic acids or their derivatives, often catalyzed by acids like sulfuric acid or bases like pyridine.

Hydrolysis: Acidic or basic conditions can hydrolyze the ester bond, yielding the corresponding carboxylic acid and alcohol.

Major Products

Substitution Reactions: Products include various substituted benzoyl derivatives.

Esterification: The primary product is diethylamino hydroxybenzoyl hexyl benzoate.

Hydrolysis: The major products are hexyl benzoate and diethylamino hydroxybenzoyl chloride.

Scientific Research Applications

Chemistry

In chemistry, diethylamino hydroxybenzoyl hexyl benzoate is studied for its photostability and ultraviolet absorption properties. It serves as a model compound for developing new ultraviolet filters with enhanced stability and efficacy.

Biology

In biological research, this compound is used to study the effects of ultraviolet radiation on skin cells. It helps in understanding the mechanisms of ultraviolet-induced skin damage and the protective effects of sunscreens.

Medicine

Diethylamino hydroxybenzoyl hexyl benzoate is investigated for its potential therapeutic applications in preventing skin cancer and other ultraviolet-induced skin disorders. Its ability to absorb ultraviolet radiation makes it a crucial component in dermatological formulations.

Industry

In the cosmetic industry, diethylamino hydroxybenzoyl hexyl benzoate is a key ingredient in sunscreens and other skincare products. Its compatibility with other cosmetic ingredients and its stability under sunlight make it highly valuable.

Mechanism of Action

Diethylamino hydroxybenzoyl hexyl benzoate absorbs ultraviolet A radiation through a process of electronic excitation. The compound’s conjugated aromatic structure allows it to absorb high-energy ultraviolet photons, promoting electrons to higher energy states. This absorption prevents ultraviolet radiation from penetrating the skin and causing cellular damage. The absorbed energy is then dissipated as heat, returning the compound to its ground state .

Comparison with Similar Compounds

Similar Compounds

Avobenzone: Another ultraviolet A absorber with a similar mechanism of action but less photostability.

Oxybenzone: Absorbs both ultraviolet A and ultraviolet B radiation but has raised concerns regarding its environmental impact.

Homosalate: Primarily absorbs ultraviolet B radiation and is often used in combination with other ultraviolet filters.

Uniqueness

Diethylamino hydroxybenzoyl hexyl benzoate stands out due to its excellent photostability and broad-spectrum ultraviolet A absorption. Unlike some other ultraviolet filters, it does not degrade significantly upon exposure to sunlight, ensuring prolonged protection. Its compatibility with a wide range of cosmetic ingredients further enhances its utility in sunscreen formulations .

Properties

CAS No. |

674784-18-0 |

|---|---|

Molecular Formula |

C24H31NO4 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

hexyl 2-[3-(diethylamino)-2-hydroxybenzoyl]benzoate |

InChI |

InChI=1S/C24H31NO4/c1-4-7-8-11-17-29-24(28)19-14-10-9-13-18(19)22(26)20-15-12-16-21(23(20)27)25(5-2)6-3/h9-10,12-16,27H,4-8,11,17H2,1-3H3 |

InChI Key |

AKNXMRHLLPIDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C(=CC=C2)N(CC)CC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B10783965.png)

![(2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10784006.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10784011.png)

![4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole](/img/structure/B10784029.png)

![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B10784039.png)

![(5S,9S,10R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B10784057.png)

![(1S,2R,19R,22R,34S,37R,40R)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10784067.png)